molecular formula C14H19NOS B13001164 1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one

1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one

Cat. No.: B13001164
M. Wt: 249.37 g/mol
InChI Key: MYVUMBFXCUOTGI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromopyridine and cyclohexylthiol.

    Reaction Conditions: The reaction between 3-bromopyridine and cyclohexylthiol is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Formation of Intermediate: The intermediate product, 6-(cyclohexylthio)pyridine, is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the existing substituents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s cyclohexylthio group and pyridine ring allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H19NOS

Molecular Weight

249.37 g/mol

IUPAC Name

1-(6-cyclohexylsulfanylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C14H19NOS/c1-2-13(16)11-8-9-14(15-10-11)17-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3

InChI Key

MYVUMBFXCUOTGI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)SC2CCCCC2

Origin of Product

United States

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